molecular formula C20H21N5OS2 B11402962 5-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11402962
M. Wt: 411.5 g/mol
InChI Key: ASLQHBBQKYMOQV-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, p-TSA is used in the synthesis mentioned above.

      Major Products: Detailed information on major products formed from reactions involving this compound is scarce.

  • Scientific Research Applications

      Biology: Investigations into its biological activity, such as antimicrobial or antitumor properties, could be relevant.

      Medicine: Although not extensively studied, it might have pharmacological potential.

      Industry: Its use in materials science or as a building block for other compounds warrants exploration.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
    • Molecular targets and pathways remain uncharacterized.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H21N5OS2

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    5-[[5-(2-phenylethyl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

    InChI

    InChI=1S/C20H21N5OS2/c1-2-12-25-17(11-10-15-7-4-3-5-8-15)22-23-20(25)28-14-18-21-19(24-26-18)16-9-6-13-27-16/h3-9,13H,2,10-12,14H2,1H3

    InChI Key

    ASLQHBBQKYMOQV-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)CCC4=CC=CC=C4

    Origin of Product

    United States

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